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Compound of Interest

Compound Name: Volazocine

Cat. No.: B092979 Get Quote

An In-depth Whitepaper on a Benzomorphan Opioid Analgesic

Introduction
Volazocine is a synthetic opioid analgesic belonging to the benzomorphan class of

compounds.[1][2] It is chemically identified as 3-(Cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-

hexahydro-2,6-methano-3-benzazocine.[2][3] Despite its synthesis and initial investigation as a

potential analgesic, volazocine was never commercially marketed.[3] As a research chemical,

it serves as an interesting scaffold for the development of novel opioid receptor modulators and

as a tool for studying the structure-activity relationships (SAR) within the benzomorphan series.

This technical guide provides a comprehensive overview of volazocine, including its chemical

properties, synthesis, and known pharmacological data. Due to the limited publicly available in

vitro data for volazocine, this guide also presents detailed, standardized experimental

protocols for its full pharmacological characterization, enabling researchers to conduct their

own evaluations.

Chemical and Physical Properties
A summary of the key chemical and physical properties of volazocine is presented in Table 1.
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Property Value Source

IUPAC Name

3-(Cyclopropylmethyl)-6,11-

dimethyl-1,2,3,4,5,6-

hexahydro-2,6-methano-3-

benzazocine

[3]

Synonyms WIN 23,200 [2]

CAS Number 15686-68-7 [3][4]

Molecular Formula C₁₈H₂₅N [3][4]

Molecular Weight 255.40 g/mol [4]

Appearance Not specified

Boiling Point 348°C at 760 mmHg [2]

Flash Point 148.6°C [2]

Synthesis
The synthesis of volazocine was first reported by N. F. Albertson in U.S. Patent 3,382,249

(1968).[3] The following is a generalized representation of the synthetic pathway typically

employed for benzomorphan derivatives, which would be applicable to volazocine.

General Synthetic Workflow
The synthesis of benzomorphan scaffolds like volazocine generally involves a multi-step

process starting from readily available precursors. The key steps often include the formation of

a tetralone intermediate, followed by a series of reactions to construct the characteristic bridged

ring system.

Starting Materials
(e.g., substituted naphthalene) Tetralone Formation[1] Grignard Reaction[2] Cyclization[3] N-Alkylation[4] Volazocine[5]

Click to download full resolution via product page

A generalized workflow for the synthesis of volazocine.
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Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, detailed procedure for the synthesis of volazocine
based on established methods for related benzomorphan compounds.

Step 1: Synthesis of a Tetralone Intermediate

A substituted naphthalene is subjected to a Birch reduction followed by acidic workup to yield

the corresponding tetralone.

Step 2: Grignard Reaction

The tetralone is reacted with a suitable Grignard reagent (e.g., methylmagnesium bromide)

to introduce the C11-methyl group.

Step 3: Cyclization

The resulting tertiary alcohol undergoes an acid-catalyzed cyclization to form the 2,6-

methano-3-benzazocine ring system.

Step 4: N-Demethylation (if necessary)

If the nitrogen is methylated, it is demethylated using a reagent such as cyanogen bromide

(von Braun reaction) or a chloroformate ester.

Step 5: N-Alkylation with Cyclopropylmethyl Halide

The secondary amine is alkylated with cyclopropylmethyl bromide in the presence of a base

(e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile) to yield volazocine.

Purification: The final product is purified by column chromatography or recrystallization.

Pharmacological Profile
Publicly available pharmacological data for volazocine is limited. The primary source of in vivo

data comes from a 1980 study by Wentland et al., which used volazocine as a starting

material for the synthesis of its 8-amino derivative.
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In Vivo Analgesic and Antagonist Activity
The known in vivo activities of volazocine are summarized in Table 2.

Assay Species Route
ED₅₀
(mg/kg)

Activity Source

Mouse Hot

Plate
Mouse s.c. 1.8 (1.1-2.9) Analgesic [5]

Mouse Tail-

Flick
Mouse s.c. 0.9 (0.5-1.6) Analgesic [5]

Morphine

Antagonism

(Tail-Flick)

Mouse s.c. 1.4 (0.8-2.5) Antagonist [5]

These findings suggest that volazocine possesses both opioid agonist (analgesic) and

antagonist properties, a profile characteristic of mixed agonist-antagonist opioids.

Opioid Receptor Signaling Pathways
Opioid receptors are G protein-coupled receptors (GPCRs) that primarily signal through the

Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP

(cAMP) levels. They can also signal through the β-arrestin pathway, which is associated with

receptor desensitization and internalization, as well as some of the adverse effects of opioids.
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Simplified diagram of opioid receptor signaling pathways.
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Experimental Protocols for Pharmacological
Characterization
To facilitate further research on volazocine, this section provides detailed protocols for its in

vitro pharmacological characterization.

Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of volazocine for the µ (mu), δ

(delta), and κ (kappa) opioid receptors.

5.1.1 Materials

Receptor Source: Commercially available cell membranes expressing human recombinant µ,

δ, or κ opioid receptors.

Radioligands:

[³H]-DAMGO (for µ receptors)

[³H]-Naltrindole (for δ receptors)

[³H]-U69,593 (for κ receptors)

Non-specific Binding Control: Naloxone (10 µM)

Assay Buffer: 50 mM Tris-HCl, pH 7.4

Test Compound: Volazocine dissolved in a suitable solvent (e.g., DMSO), with serial

dilutions prepared in assay buffer.

5.1.2 Assay Workflow
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Prepare Reagents
(Membranes, Radioligand, Volazocine)

Incubate Components
(e.g., 60 min at 25°C)

Separate Bound and Free Ligand
(Rapid Filtration)

Quantify Bound Radioactivity
(Scintillation Counting)

Data Analysis
(Calculate IC₅₀ and Ki)

Click to download full resolution via product page

A typical workflow for a radioligand binding assay.

5.1.3 Procedure

In a 96-well plate, combine the cell membranes, the appropriate radioligand at a

concentration near its Kd, and varying concentrations of volazocine.

For total binding wells, add assay buffer instead of volazocine.

For non-specific binding wells, add 10 µM naloxone.

Incubate the plate with gentle agitation.

Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from

free radioligand.
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Wash the filters with ice-cold assay buffer.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate the specific binding and determine the IC₅₀ value of volazocine. Convert the IC₅₀

to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of volazocine to activate G proteins coupled to the

opioid receptors.

5.2.1 Materials

Receptor Source: Cell membranes expressing the opioid receptor of interest.

Radioligand: [³⁵S]GTPγS

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

GDP: 10 µM

Test Compound: Volazocine

Reference Agonist: DAMGO (for µ), DPDPE (for δ), or U50,488 (for κ)

5.2.2 Procedure

Pre-incubate cell membranes with volazocine or the reference agonist in the assay buffer

containing GDP.

Initiate the reaction by adding [³⁵S]GTPγS.

Incubate for a defined period at 30°C.

Terminate the reaction by rapid filtration.

Quantify the amount of [³⁵S]GTPγS bound to the membranes by scintillation counting.
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Analyze the data to determine the EC₅₀ and Emax values for volazocine relative to the

reference agonist.

cAMP Inhibition Assay
This assay measures the functional consequence of Gαi/o-coupled receptor activation by

quantifying the inhibition of adenylyl cyclase activity.

5.3.1 Materials

Cells: A cell line stably expressing the opioid receptor of interest (e.g., CHO or HEK293

cells).

Forskolin: To stimulate adenylyl cyclase.

IBMX: A phosphodiesterase inhibitor to prevent cAMP degradation.

cAMP Detection Kit: (e.g., HTRF, ELISA, or AlphaScreen)

Test Compound: Volazocine

5.3.2 Procedure

Plate the cells in a suitable microplate and allow them to adhere.

Pre-treat the cells with varying concentrations of volazocine.

Stimulate the cells with forskolin (in the presence of IBMX) to induce cAMP production.

Incubate for a specified time.

Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit

according to the manufacturer's instructions.

Determine the IC₅₀ of volazocine for the inhibition of forskolin-stimulated cAMP

accumulation.

Structure-Activity Relationships
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The pharmacological profile of benzomorphan derivatives is highly dependent on the nature of

the substituent on the nitrogen atom and modifications to the aromatic ring. The N-

cyclopropylmethyl group, as seen in volazocine, is often associated with mixed agonist-

antagonist or partial agonist activity at opioid receptors. The lack of a phenolic hydroxyl group

at the 8-position of the benzomorphan nucleus in volazocine is noteworthy, as this group is

often crucial for high-affinity binding to opioid receptors in other opioid classes. However, in the

benzomorphan series, potent activity can be retained without this hydroxyl group.

Conclusion
Volazocine is a research chemical with a pharmacological profile that is not fully elucidated in

the public domain. The available in vivo data suggests a mixed opioid agonist-antagonist

character. This technical guide provides a foundation for researchers interested in further

investigating the properties of volazocine by outlining its known characteristics and providing

detailed protocols for its comprehensive in vitro pharmacological evaluation. Further studies are

warranted to determine its binding affinities and functional activities at the µ, δ, and κ opioid

receptors to fully understand its mechanism of action and potential as a research tool or a lead

compound for novel analgesic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Volazocine: A Technical Guide for the Research
Professional]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b092979#volazocine-as-a-research-chemical]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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